

Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis

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Compound of Interest

Compound Name: 2-Ethyl-4-methylpiperidine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed predictive overview of the spectroscopic data for **2-Ethyl-4-methylpiperidine**. Due to a lack of directly available experimental data for this specific compound in publicly accessible databases, this report leverages spectral data from closely related analogues, including 2-ethylpiperidine, 2-methylpiperidine, and 4-methylpiperidine, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and reference spectroscopic data. The predictions for **2-Ethyl-4-methylpiperidine** are based on the additive effects of the substituent groups on the piperidine ring, drawing from the experimental data of the analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

Compound	Chemical Shift (δ) ppm
2-Ethyl-4-methylpiperidine (Predicted)	
~0.9 (t, 3H, -CH ₂ CH ₃)	
~0.9 (d, 3H, -CH ₃)	
~1.0-1.8 (m, piperidine ring protons)	
~1.3 (q, 2H, -CH ₂ CH ₃)	
~2.5-3.0 (m, piperidine ring protons adjacent to N)	
~2.6 (m, 1H, CH at C2)	
Variable (br s, 1H, NH)	
Reference: 2-Ethylpiperidine	A ¹ H NMR spectrum is available.[1]
Reference: 4-Methylpiperidine	A ¹ H NMR spectrum is available.[2]

¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ) ppm
2-Ethyl-4-methylpiperidine (Predicted)	
~11 (-CH ₂ CH ₃)	
~22 (-CH ₃)	
~25 (-CH ₂ CH ₃)	
~30-50 (piperidine ring carbons)	
~55-60 (C2)	
Reference: 2-Ethylpiperidine	¹³ C NMR spectral data is available.[3]
Reference: 4-Methylpiperidine	¹³ C NMR spectral data is available.[4][5]

Infrared (IR) Spectroscopy

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Ethyl-4-methylpiperidine (Predicted)		
~3300-3400 (br)	N-H stretch	
~2960-2850 (s)	C-H stretch (aliphatic)	
~1460 (m)	CH ₂ bend	
~1380 (m)	CH ₃ bend	
~1100 (m)	C-N stretch	
Reference: 2-Ethylpiperidine	IR spectral data is available.[3]	
Reference: 2-Methylpiperidine	IR spectral data is available.[6] [7][8]	
Reference: 4-Methylpiperidine	IR spectral data is available.[4] [9]	

Mass Spectrometry (MS)

Compound	Key Fragments (m/z)
2-Ethyl-4-methylpiperidine (Predicted)	
127 (M ⁺)	
112 (M-CH ₃) ⁺	
98 (M-C ₂ H ₅) ⁺	
Reference: 2-Ethylpiperidine	GC-MS data is available.[3]
Reference: 2-Methylpiperidine	Mass spectral data is available.[6][10]
Reference: 4-Methylpiperidine	GC-MS data is available.[4]

Experimental Protocols

While specific experimental protocols for **2-Ethyl-4-methylpiperidine** are not available, the following are generalized methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

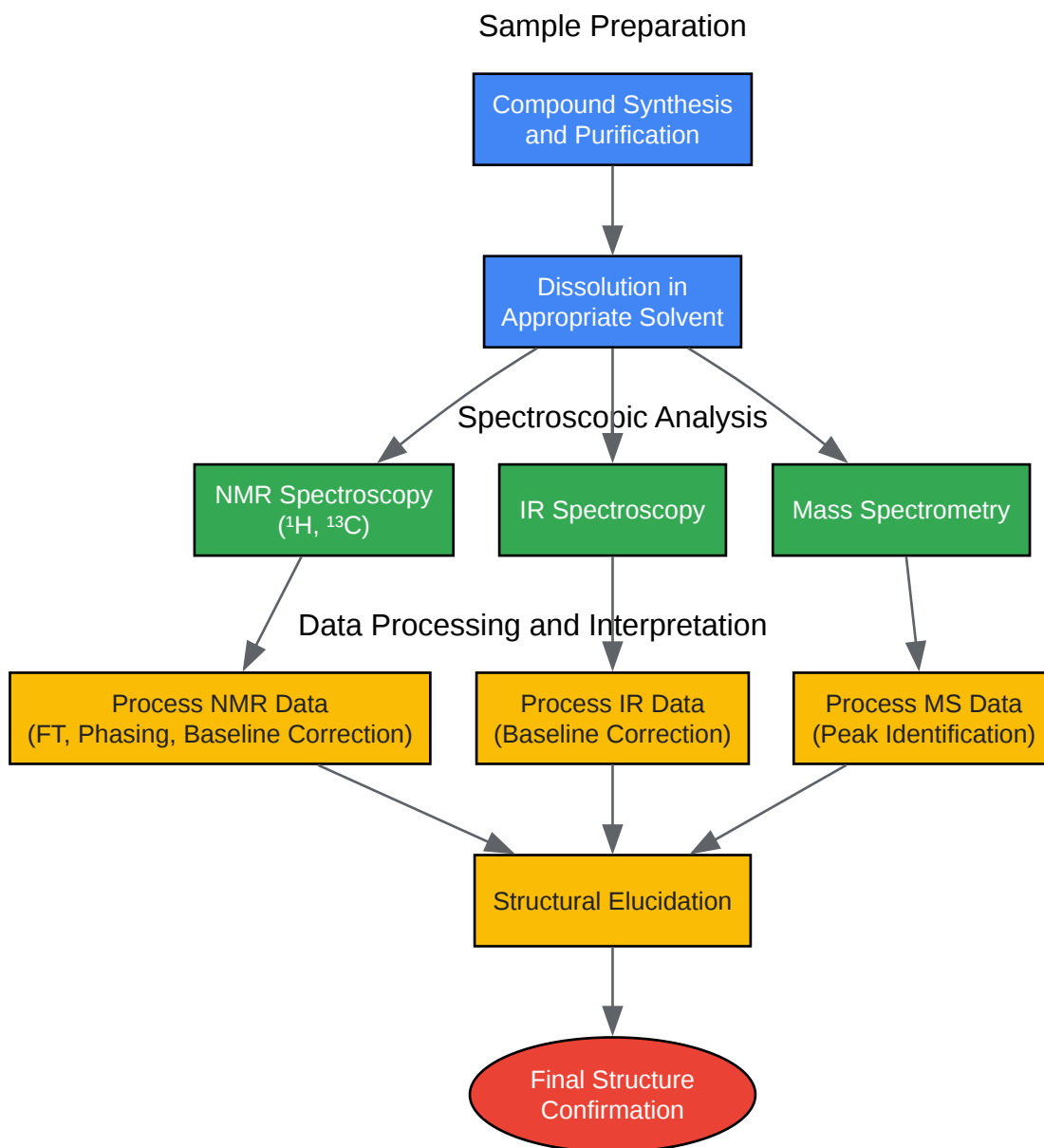
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The compound, dissolved in a suitable solvent, would be injected into the GC. The separated compound would then be introduced into the mass spectrometer and ionized, typically by electron impact (EI). The resulting mass-to-charge ratios (m/z) of the fragments are detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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